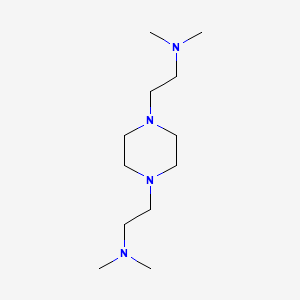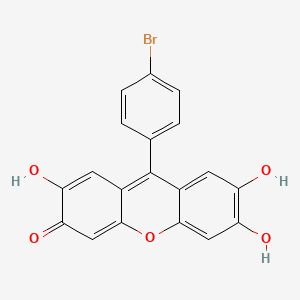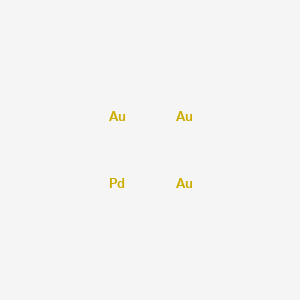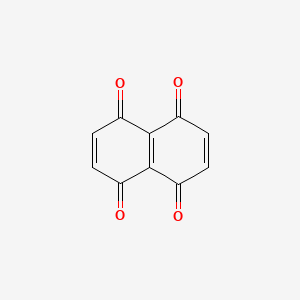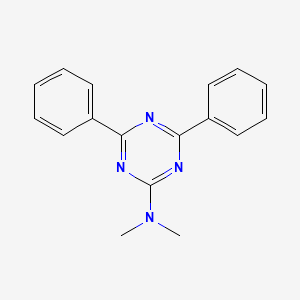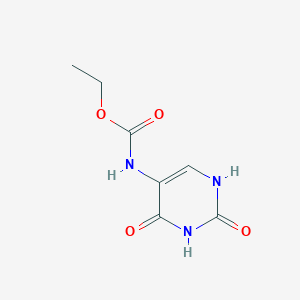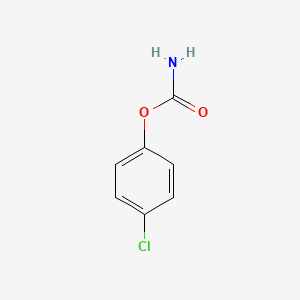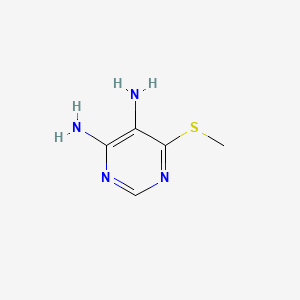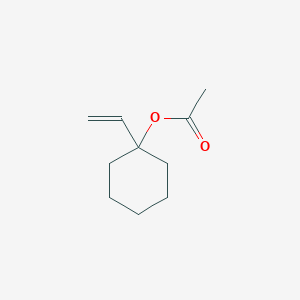![molecular formula C12H17Cl2N5O2 B14721155 8-[Bis(2-chloroethyl)amino]-1,3,7-trimethyl-3,7-dihydro-1h-purine-2,6-dione CAS No. 6326-68-7](/img/structure/B14721155.png)
8-[Bis(2-chloroethyl)amino]-1,3,7-trimethyl-3,7-dihydro-1h-purine-2,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-(Bis(2-chloroethyl)amino)-1,3,7-trimethyl-1H-purine-2,6(3H,7H)-dione is a synthetic compound known for its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of bis(2-chloroethyl)amino and trimethyl groups attached to a purine dione core. It has garnered interest due to its potential use in medicinal chemistry and other scientific research areas.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-(Bis(2-chloroethyl)amino)-1,3,7-trimethyl-1H-purine-2,6(3H,7H)-dione typically involves the reaction of 1,3,7-trimethylxanthine with bis(2-chloroethyl)amine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane or chloroform, and a base like triethylamine to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
化学反応の分析
Types of Reactions
8-(Bis(2-chloroethyl)amino)-1,3,7-trimethyl-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chloroethyl groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen replacing the chloroethyl groups.
Substitution: Substituted derivatives with various functional groups replacing the chloroethyl groups.
科学的研究の応用
8-(Bis(2-chloroethyl)amino)-1,3,7-trimethyl-1H-purine-2,6(3H,7H)-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer activity.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 8-(Bis(2-chloroethyl)amino)-1,3,7-trimethyl-1H-purine-2,6(3H,7H)-dione involves its interaction with cellular components, leading to various biochemical effects. The bis(2-chloroethyl)amino group can form covalent bonds with nucleophilic sites in DNA, proteins, and other biomolecules, potentially disrupting their normal function. This interaction can lead to cell cycle arrest, apoptosis, or other cellular responses, making it a candidate for anticancer research.
類似化合物との比較
Similar Compounds
8-(Bis(2-chloroethyl)amino)-1,3,7-trimethylxanthine: Similar structure but different core.
8-(Bis(2-chloroethyl)amino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione: Lacks one methyl group compared to the target compound.
Uniqueness
8-(Bis(2-chloroethyl)amino)-1,3,7-trimethyl-1H-purine-2,6(3H,7H)-dione is unique due to its specific combination of functional groups and the purine dione core, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound for research and potential therapeutic applications.
特性
CAS番号 |
6326-68-7 |
|---|---|
分子式 |
C12H17Cl2N5O2 |
分子量 |
334.20 g/mol |
IUPAC名 |
8-[bis(2-chloroethyl)amino]-1,3,7-trimethylpurine-2,6-dione |
InChI |
InChI=1S/C12H17Cl2N5O2/c1-16-8-9(17(2)12(21)18(3)10(8)20)15-11(16)19(6-4-13)7-5-14/h4-7H2,1-3H3 |
InChIキー |
INNMOACNPGCTAA-UHFFFAOYSA-N |
正規SMILES |
CN1C2=C(N=C1N(CCCl)CCCl)N(C(=O)N(C2=O)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


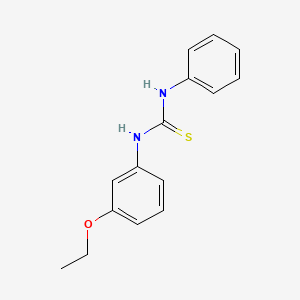


![{[(Dicyclopropylmethylidene)amino]oxy}(propoxy)methanone](/img/structure/B14721091.png)
![1-[Bis(prop-2-en-1-ylsulfanyl)methyl]-4-chlorobenzene](/img/structure/B14721093.png)
